Myristoyl chloride

Descripción general

Descripción

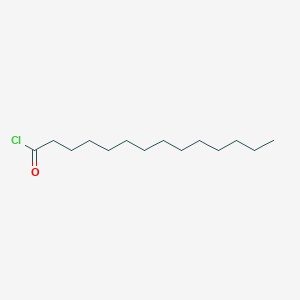

Myristoyl chloride, also known as tetradecanoyl chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₂COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the fatty acid chlorides family and is primarily used in organic synthesis, particularly in the preparation of myristoylated compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myristoyl chloride is typically synthesized from myristic acid. The most common method involves the reaction of myristic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is carried out under an ice bath at -5°C, followed by warming to 70°C for several hours. The product is then purified by vacuum distillation to remove any residual thionyl chloride and other impurities .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of myristic acid to this compound.

Análisis De Reacciones Químicas

Esterification Reactions

Myristoyl chloride reacts with alcohols to form esters, a reaction catalyzed by bases like pyridine to neutralize HCl byproducts .

Key Examples:

-

Cellulose Derivatives :

Used to synthesize 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose, achieving 97% yield under anhydrous conditions .

Table 1: Esterification Reactions and Yields

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Fructose | Fructosyl monomyristate | 74.94% | Pyridine, 24–48 h | |

| Chitosan (C-6 OH) | N-Acylated chitosan derivatives | 97% | Anhydrous DCM, 12 h |

Amidation Reactions

This compound reacts with amines to form amides, critical in peptide chemistry and polymer synthesis .

Key Examples:

-

Chitosan Modification :

N-Acylation of chitosan enhances hydrophobicity for drug delivery matrices, with reaction efficiency dependent on fatty acid chain length . -

Protein Myristoylation :

HIV-1 Nef protein is myristoylated at its N-terminus, a modification essential for its function in viral pathogenesis .

Mechanism:

textR-NH₂ + CH₃(CH₂)₁₂COCl → R-NH-CO-(CH₂)₁₂CH₃ + HCl Conditions: Tertiary amine base (e.g., triethylamine), inert atmosphere[8][10].

Hydrolysis

This compound undergoes rapid hydrolysis in aqueous environments to form myristic acid and HCl :

textCH₃(CH₂)₁₂COCl + H₂O → CH₃(CH₂)₁₂COOH + HCl

Kinetics :

Anhydride Formation

Reacts with carboxylic acid salts to form mixed anhydrides, though this application is less common:

textR-COO⁻Na⁺ + CH₃(CH₂)₁₂COCl → R-CO-O-CO-(CH₂)₁₂CH₃ + NaCl

Reactivity with Grignard Reagents

Forms ketones upon reaction with Grignard reagents, though secondary reactions may occur due to the chloride’s sensitivity:

textCH₃(CH₂)₁₂COCl + R-Mg-X → CH₃(CH₂)₁₂CO-R + MgClX

Reaction Optimization:

Aplicaciones Científicas De Investigación

Organic Synthesis

Myristoyl chloride is widely utilized as an intermediate in organic synthesis. Its ability to react with nucleophiles such as amines and alcohols makes it valuable for producing various derivatives, including amides and esters. The general reaction involves nucleophilic acyl substitution, where the chlorine atom acts as a good leaving group .

Key Reactions:

- N-acylation of Amines : this compound is used to introduce myristoyl groups into amines, enhancing their lipophilicity and biological activity.

- Ester Formation : It can react with alcohols to form myristate esters, which are important in various applications .

Surfactant Production

In the surfactant industry, this compound is crucial for synthesizing cationic surfactants. These compounds lower surface tension and improve wetting properties, making them ideal for use in detergents and emulsifiers in both cosmetic and food products .

Applications:

- Detergents : Enhances cleaning efficiency by reducing surface tension.

- Emulsifiers : Stabilizes mixtures of oil and water in cosmetic formulations.

Pharmaceutical Development

This compound is instrumental in pharmaceutical synthesis, particularly in developing lipid-based drug delivery systems. It enhances the solubility and bioavailability of drugs by modifying their chemical structure to facilitate better absorption .

Case Studies:

- Lipid-Based Formulations : Used in the synthesis of liposomes and nanoparticles for targeted drug delivery.

- Prodrug Development : Myristoylation of drugs can improve pharmacokinetics and therapeutic efficacy.

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymers, enhancing their properties such as hydrophobicity and thermal stability. This modification is essential for creating high-performance materials used in various industrial applications .

Applications:

- Polymer Modification : Used to create hydrophobic polymer surfaces that repel water.

- Thermal Stability Improvement : Enhances the thermal properties of polymers used in high-temperature applications.

Bioconjugation

This compound serves as a reagent in bioconjugation processes, where it attaches fatty acid chains to proteins or other biomolecules. This modification can improve the pharmacokinetics of biologics and aid in developing targeted therapies .

Applications:

- Targeted Drug Delivery : Myristoylated proteins can exhibit enhanced cellular uptake.

- Therapeutic Development : Increases the half-life of biologics by modifying their structure.

Flavor and Fragrance Industry

The compound is also utilized in synthesizing flavoring agents and fragrances. This compound contributes to enhancing the sensory attributes of consumer products, making it valuable in food and cosmetic formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for producing amides and esters through nucleophilic acyl substitution reactions. |

| Surfactant Production | Key ingredient for synthesizing cationic surfactants used in detergents and emulsifiers. |

| Pharmaceutical Development | Enhances drug solubility and bioavailability; used in lipid-based drug delivery systems. |

| Polymer Chemistry | Modifies polymers to improve hydrophobicity and thermal stability. |

| Bioconjugation | Attaches fatty acid chains to proteins for improved pharmacokinetics. |

| Flavor & Fragrance | Used in synthesizing flavoring agents and fragrances for consumer products. |

Mecanismo De Acción

The primary mechanism of action of myristoyl chloride involves the covalent attachment of the myristoyl group to target molecules. This process, known as myristoylation, is catalyzed by the enzyme N-myristoyltransferase. The myristoyl group enhances the hydrophobicity of the target molecule, facilitating its interaction with cellular membranes and other hydrophobic environments. This modification plays a critical role in protein localization, stability, and function .

Comparación Con Compuestos Similares

Palmitoyl Chloride: Similar to myristoyl chloride but with a longer carbon chain (C16).

Lauroyl Chloride: Has a shorter carbon chain (C12) compared to this compound.

Stearoyl Chloride: Contains an even longer carbon chain (C18).

Uniqueness: this compound is unique due to its specific chain length (C14), which imparts distinct physical and chemical properties. This chain length is optimal for certain biological functions, such as protein myristoylation, making it a valuable compound in biochemical research .

Actividad Biológica

Myristoyl chloride, a fatty acyl chloride derived from myristic acid, has garnered attention for its biological activity, particularly in the synthesis of derivatives that exhibit antibacterial and antifungal properties. This article delves into the biological activities associated with this compound, highlighting its role in the development of antimicrobial agents and its mechanisms of action.

Overview of this compound

This compound (C14H27ClO) is a saturated fatty acid derivative that serves as an important chemical intermediate. It is primarily utilized to synthesize various myristic acid derivatives, which have been shown to possess significant biological activities. The conversion of myristic acid to this compound typically involves the reaction with thionyl chloride or oxalyl chloride, yielding a reactive acyl chloride suitable for further chemical modifications.

Antimicrobial Activity

Recent studies have demonstrated that this compound can be employed to synthesize various myristate derivatives that exhibit notable antimicrobial properties.

Synthesis of Monosaccharide Monomyristates

One significant study involved the synthesis of monosaccharide monomyristate derivatives using this compound. The derivatives were evaluated for their antibacterial and antifungal activities:

- Synthesis Process : Myristic acid was converted to this compound, which was then reacted with monosaccharides (fructose, glucose, and galactose) to produce their corresponding monomyristate esters.

- Yields : The reaction yields ranged from 45.80% to 79.49% depending on the specific monosaccharide used.

- Antibacterial Activity : The synthesized esters exhibited medium antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against gram-negative bacteria like Escherichia coli.

- Antifungal Activity : All derivatives demonstrated significant antifungal activity against Candida albicans, with galactosyl monomyristate exhibiting the highest inhibition zones at a concentration of 2.5% .

Table 1: Antimicrobial Activity of Monosaccharide Monomyristates

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| Galactosyl Monomyristate | High against S. aureus, B. subtilis | High against C. albicans |

| Glucosyl Monomyristate | Moderate against E. coli | Moderate against C. albicans |

| Fructosyl Monomyristate | Low | Low |

The biological activity of myristoyl derivatives can be attributed to their structural characteristics:

- Interaction with Cell Membranes : The presence of hydroxyl groups in the monosaccharide moieties facilitates interactions with bacterial cell walls through hydrogen bonding and van der Waals forces, leading to cell destabilization and lysis.

- Fungal Membrane Disruption : For antifungal activity, it is hypothesized that these compounds interact with ergosterol in fungal membranes, disrupting membrane integrity and function .

Case Studies on Myristic Acid Derivatives

Recent research has focused on the design and synthesis of novel myristic acid derivatives targeting N-myristoyltransferase (NMT), an enzyme implicated in fungal pathogenesis:

- Inhibitory Activity : Several derivatives showed promising inhibitory effects against NMT, which is essential for fungal survival. Compounds such as 3u , 3m , and 3t displayed superior antifungal capabilities against strains like Candida albicans and Aspergillus niger, outperforming standard antifungal agents like fluconazole.

- Minimal Inhibitory Concentrations (MIC) : The MIC values for these compounds were significantly lower than those for fluconazole, indicating their potential as effective antifungal agents .

Table 2: Antifungal Efficacy of Novel Myristic Acid Derivatives

| Compound | Target Organism | MIC (μg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 3u | Candida albicans | 14.38 | Better |

| 3m | Aspergillus niger | 14.68 | Better |

| Fluconazole | - | 16.30 | - |

Propiedades

IUPAC Name |

tetradecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWCRLGKYWVLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059422 | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-64-1 | |

| Record name | Tetradecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9J09WN7SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.